(S)-Baclofen

Overview

Description

It was initially designed to treat epilepsy but was later found to be effective in reducing spasticity in patients with conditions such as multiple sclerosis and spinal cord injuries . The compound is a stereoisomer of Baclofen, with the (S)-enantiomer being the active form.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Baclofen can be synthesized through various asymmetric synthetic strategies, including chemical resolution, biocatalytic resolution, and asymmetric desymmetrization . One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or biocatalysts to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, L-Baclofen is typically produced through a combination of chemical synthesis and purification processes. The synthesis involves the use of chiral auxiliaries or catalysts to ensure the production of the (S)-enantiomer. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: L-Baclofen undergoes various chemical reactions, including:

Oxidation: L-Baclofen can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: The compound can be reduced to form different derivatives.

Substitution: L-Baclofen can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

L-Baclofen has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of GABAergic systems and receptor interactions.

Biology: L-Baclofen is employed in research on neurotransmitter systems and their role in various physiological processes.

Medicine: The compound is extensively studied for its therapeutic potential in treating spasticity, alcohol use disorder, and other neurological conditions

Mechanism of Action

L-Baclofen exerts its effects by selectively activating the GABA B receptor. This activation leads to the inhibition of mono- and polysynaptic reflexes by acting as an inhibitory ligand, which reduces the release of excitatory neurotransmitters . The compound does not have significant affinity for the gamma-hydroxybutyric acid receptor, making it unique in its action .

Comparison with Similar Compounds

Baclofen: The racemic mixture of ®- and (S)-Baclofen.

Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.

Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.

Uniqueness: L-Baclofen is unique due to its selective action on the GABA B receptor, which distinguishes it from other muscle relaxants that may act on different receptors or have broader effects on the central nervous system .

Biological Activity

(S)-Baclofen, a selective agonist of the GABA-B receptor, has garnered attention for its diverse biological activities, particularly in neuromodulation and therapeutic applications. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is one of the two enantiomers of baclofen, with the other being (R)-baclofen. While both enantiomers exhibit pharmacological activity, they differ significantly in their effects on various biological systems. Research indicates that this compound may have distinct therapeutic benefits and side effects compared to its counterpart.

This compound primarily exerts its effects through agonism of GABA-B receptors located in the central nervous system (CNS). This action leads to:

- Inhibition of Neurotransmitter Release : By promoting potassium ion influx and decreasing calcium ion influx at presynaptic terminals, this compound reduces excitatory neurotransmission.

- Muscle Relaxation : The drug is effective in alleviating spasticity by inhibiting monosynaptic and polysynaptic reflexes at the spinal cord level .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:

| Parameter | Value |

|---|---|

| Plasma Elimination Half-life | 5.1 hours |

| Urinary Excretion | Lower for this compound compared to (R)-Baclofen |

| Renal Clearance | High, correlating with creatinine clearance |

These parameters suggest that this compound is rapidly absorbed and eliminated, which may influence dosing regimens in clinical settings.

1. Treatment of Spasticity

This compound is widely used for managing spasticity associated with multiple sclerosis and spinal cord injuries. Clinical trials have demonstrated significant reductions in spasticity symptoms when administered at doses ranging from 70 to 80 mg daily .

2. Alcohol Use Disorder

Recent studies indicate that this compound may have a role in treating alcohol use disorder. In animal models, it has been shown to stimulate alcohol intake under certain conditions, contrasting with the effects of (R)-baclofen which suppresses alcohol consumption . This enantiomer-dependent effect highlights the complexity of baclofen's action in different contexts.

3. Gastroesophageal Reflux Disease

Clinical evaluations have confirmed that baclofen can improve symptoms associated with gastroesophageal reflux disease (GERD), demonstrating efficacy through symptom remission and physiological improvements in esophageal function .

Case Study 1: Efficacy in Spasticity Management

A multicenter trial involving patients with spasticity due to multiple sclerosis showed that treatment with baclofen significantly reduced muscle stiffness and spasms compared to placebo. Patients reported improved quality of life metrics alongside clinical assessments confirming reduced clonus and muscle resistance .

Case Study 2: Alcohol Self-Administration

In a study involving selectively bred high alcohol-preferring rats, administration of (R)-baclofen led to a marked decrease in alcohol self-administration behaviors, while this compound did not produce significant changes. This suggests potential therapeutic implications for differentiating between enantiomers based on desired outcomes in addiction treatment .

Properties

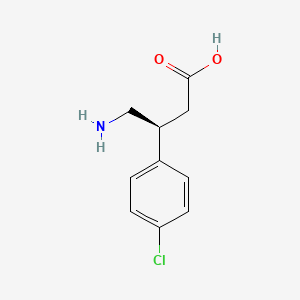

IUPAC Name |

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66514-99-6 | |

| Record name | (S)-Baclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Baclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACLOFEN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is l-Baclofen and how does it differ from its racemic mixture?

A1: l-Baclofen, also known as (S)-Baclofen or (S)-4-Amino-3-(4-chlorophenyl)butanoic acid, is the pharmacologically active enantiomer of the muscle relaxant Baclofen. Baclofen, available as a racemic mixture (RS(±)-Baclofen), contains equal amounts of l-Baclofen and its less active enantiomer, d-Baclofen (or (R)-Baclofen). Studies have shown that l-Baclofen is significantly more potent than the racemic mixture in producing therapeutic effects, such as reducing muscle spasticity and alcohol intake. [, , , , , ]

Q2: How does l-Baclofen exert its muscle relaxant effects?

A2: l-Baclofen is a selective agonist of the gamma-aminobutyric acid type B (GABAB) receptor. It binds to these receptors, which are primarily located in the spinal cord, and mimics the inhibitory effects of the neurotransmitter GABA. This leads to decreased excitatory neurotransmission and reduced muscle tone. [, , ]

Q3: Can you elaborate on the interaction between l-Baclofen and GABAB receptors?

A3: l-Baclofen binds to the GABAB receptor, a G protein-coupled receptor, triggering a cascade of intracellular events. This activation primarily leads to the inhibition of adenylyl cyclase, reducing the production of cyclic AMP (cAMP). Downstream effects of this inhibition include the modulation of ion channels, particularly potassium and calcium channels, leading to hyperpolarization of neurons and decreased neurotransmitter release. [, , ]

Q4: What is the significance of the stereospecificity observed in the effects of Baclofen enantiomers?

A4: The higher potency of l-Baclofen compared to d-Baclofen and the racemic mixture highlights the importance of stereospecificity in drug-receptor interactions. This suggests that the GABAB receptor possesses a binding site that preferentially interacts with the spatial arrangement of atoms in l-Baclofen, leading to a more pronounced pharmacological effect. [, , , ]

Q5: Is there evidence of d-Baclofen influencing the effects of l-Baclofen?

A5: Research suggests that d-Baclofen may act as a weak antagonist at GABAB receptors, potentially interfering with the effects of l-Baclofen. This antagonism has been observed in certain areas of the nervous system, like the spinal trigeminal nucleus and spinal cord. [, , ]

Q6: What is the molecular formula and weight of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid?

A6: The molecular formula of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid (l-Baclofen) is C10H12ClNO2, and its molecular weight is 213.66 g/mol. [, ]

Q7: Are there any specific analytical methods used to differentiate and quantify l-Baclofen from its enantiomer?

A8: Yes, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate and quantify l-Baclofen and d-Baclofen in biological samples. This is crucial for understanding the pharmacokinetics of each enantiomer and optimizing dosing regimens. [, ]

Q8: Are there any known cases of resistance development to l-Baclofen?

A9: While l-Baclofen has been shown to be effective in reducing alcohol intake in some individuals, research suggests that there may be individual variability in response to treatment. [] Some individuals may not respond to l-Baclofen, and others may experience a diminished response over time. Further research is needed to fully understand the mechanisms underlying this variability and to develop strategies to optimize treatment response and prevent resistance.

Q9: What is the current state of research on l-Baclofen in the context of its historical use and potential future applications?

A10: The discovery and characterization of l-Baclofen as the more active enantiomer of Baclofen represent an important milestone in the development of more targeted and potentially safer therapeutic interventions. [] While the racemic mixture has been used clinically for decades, the focus on l-Baclofen is relatively recent. Ongoing research is exploring its potential in treating a wider range of conditions, including alcohol and nicotine dependence, and is investigating its long-term effects and safety profile. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.